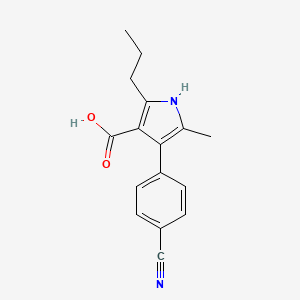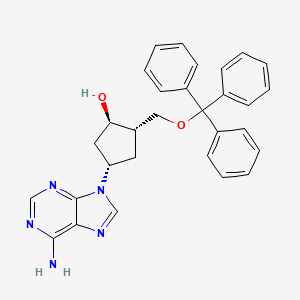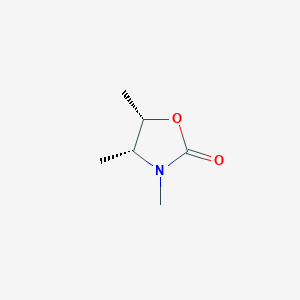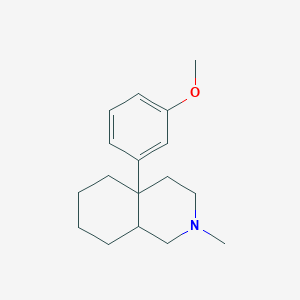![molecular formula C24H31O2P B12894213 Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine oxide derivatives are coupled with aryl bromides to form the desired product . The reaction conditions often involve the use of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The biphenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction typically produces phosphines.
Applications De Recherche Scientifique
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Dicyclohexylphenylphosphine oxide: Similar to dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide but with a phenyl group instead of the biphenyl structure.
Uniqueness
Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of both cyclohexyl and biphenyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C24H31O2P |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-11-9-10-19(18-20)23-16-7-8-17-24(23)27(26,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h7-11,16-18,21-22,25H,1-6,12-15H2 |
Clé InChI |
PAHIGZJEZAAKMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


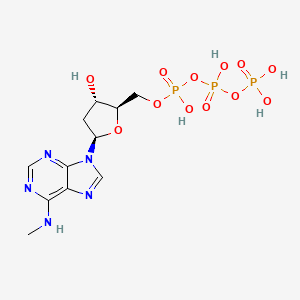
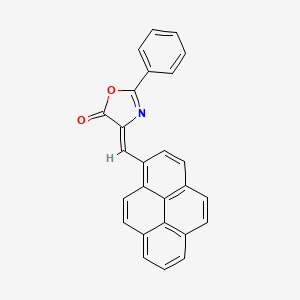
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/no-structure.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
